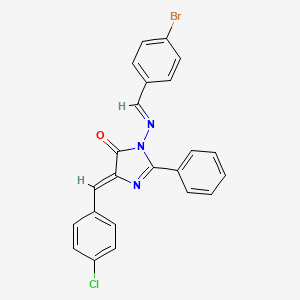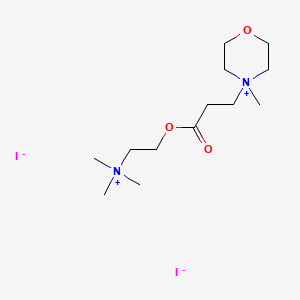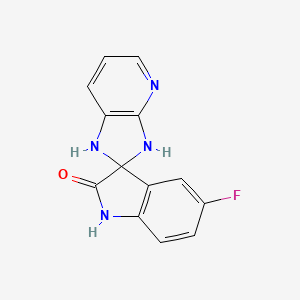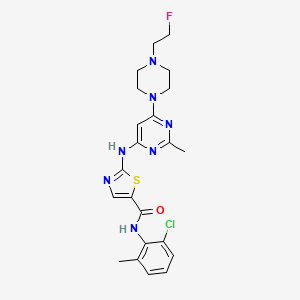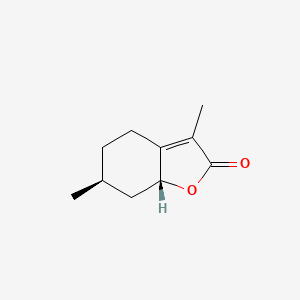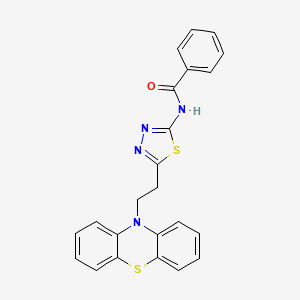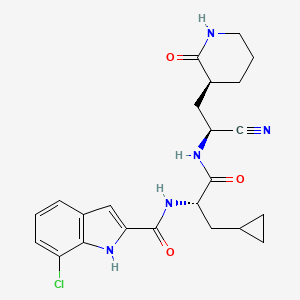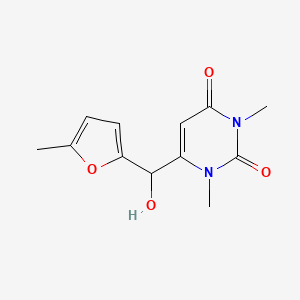
Lorcaserin metabolite M5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lorcaserin metabolite M5, also known as N-carbamoyl glucuronide lorcaserin, is a major metabolite of lorcaserin, a selective serotonin 2C receptor agonist. Lorcaserin is primarily used for weight management in obese and overweight patients. The metabolite M5 is predominantly excreted in urine and plays a significant role in the pharmacokinetics of lorcaserin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lorcaserin involves multiple steps, including the formation of its major metabolites. The preparation of lorcaserin metabolite M5 typically involves the glucuronidation of lorcaserin. This process is catalyzed by enzymes in the liver, where lorcaserin undergoes conjugation with glucuronic acid to form N-carbamoyl glucuronide lorcaserin .
Industrial Production Methods: Industrial production of lorcaserin and its metabolites, including M5, involves large-scale chemical synthesis followed by purification processes. The production methods are designed to ensure high yield and purity of the final product. The specific industrial methods for the synthesis of this compound are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions: Lorcaserin metabolite M5 primarily undergoes conjugation reactions. The major reaction involved in its formation is glucuronidation, where lorcaserin is conjugated with glucuronic acid. This reaction is facilitated by the enzyme UDP-glucuronosyltransferase .
Common Reagents and Conditions: The glucuronidation reaction requires the presence of glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction typically occurs under physiological conditions in the liver .
Major Products Formed: The major product formed from the glucuronidation of lorcaserin is N-carbamoyl glucuronide lorcaserin (M5). This metabolite is then excreted in the urine .
Applications De Recherche Scientifique
Lorcaserin metabolite M5 has several scientific research applications, particularly in the fields of pharmacology and toxicology. Researchers study this metabolite to understand the pharmacokinetics and metabolism of lorcaserin. Additionally, the safety and efficacy of lorcaserin are evaluated by analyzing its metabolites, including M5 .
In the field of medicine, lorcaserin and its metabolites are investigated for their potential therapeutic effects beyond weight management. Studies have explored their use in treating conditions such as anxiety, depression, and substance abuse disorders .
Mécanisme D'action
The exact mechanism of action of lorcaserin metabolite M5 is not fully understood. it is believed that the metabolite itself does not have significant pharmacological activity. Instead, the parent compound, lorcaserin, exerts its effects by selectively activating serotonin 2C receptors in the hypothalamus. This activation leads to increased release of alpha-melanocortin stimulating hormone, which acts on melanocortin-4 receptors to promote satiety and reduce food intake .
Comparaison Avec Des Composés Similaires
Lorcaserin metabolite M5 can be compared with other metabolites of lorcaserin, such as lorcaserin sulfamate (M1). While M5 is the major metabolite excreted in urine, M1 is the major circulating metabolite in the plasma . Both metabolites are products of different metabolic pathways and have distinct roles in the pharmacokinetics of lorcaserin.
Similar compounds to lorcaserin include other serotonin receptor agonists used for weight management, such as fenfluramine and dexfenfluramine. lorcaserin is unique in its selectivity for serotonin 2C receptors, which reduces the risk of adverse effects associated with non-selective serotonin receptor agonists .
Propriétés
Numéro CAS |
1361544-50-4 |
|---|---|
Formule moléculaire |
C18H22ClNO8 |
Poids moléculaire |
415.8 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H22ClNO8/c1-8-7-20(5-4-9-2-3-10(19)6-11(8)9)18(26)28-17-14(23)12(21)13(22)15(27-17)16(24)25/h2-3,6,8,12-15,17,21-23H,4-5,7H2,1H3,(H,24,25)/t8-,12-,13-,14+,15-,17-/m0/s1 |
Clé InChI |
CAMRSOMZGDLNDE-GRXAUKGYSA-N |
SMILES isomérique |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



